molecular formula C23H18Cl2N2O2 B11977698 7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 303095-30-9

7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B11977698
CAS No.: 303095-30-9
M. Wt: 425.3 g/mol
InChI Key: LKDWIBJAODAFFN-UHFFFAOYSA-N
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Description

7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with a unique structure that includes both pyrazolo and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazolo[1,5-c][1,3]oxazine derivatives .

Scientific Research Applications

7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine apart is its specific substitution pattern and the presence of both methoxy and phenyl groups.

Biological Activity

7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the benzo[e]pyrazolo structure followed by chlorination and methoxy substitution. The structural formula can be represented as:

C19H16Cl2N2OC_{19}H_{16}Cl_2N_2O

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of halogen substituents (like chlorine) and methoxy groups enhances their lipophilicity and membrane permeability, which may contribute to their antimicrobial efficacy.

Anticancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation. For example, related compounds have been reported to inhibit the growth of human breast cancer cells by modulating signaling pathways associated with cell survival .

Neuroprotective Effects

There is emerging evidence suggesting that pyrazolo derivatives may possess neuroprotective properties. Compounds with similar scaffolds have been shown to protect neuronal cells from oxidative stress-induced apoptosis. This activity is thought to be mediated through antioxidant mechanisms and modulation of neuroinflammatory responses .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of several pyrazolo compounds found that those containing dichloro and methoxy groups exhibited enhanced activity against Bacillus subtilis and Pseudomonas aeruginosa. The study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for effective compounds .

Study 2: Anticancer Activity

In a comparative study on various benzo[e]pyrazolo derivatives, 7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl showed IC50 values in the low micromolar range against MCF-7 breast cancer cells. The study suggested that these compounds could serve as lead structures for developing new anticancer agents .

Data Table: Biological Activities

Activity Tested Compound IC50/ MIC Reference
Antimicrobial7,9-Dichloro-5-(2-methoxyphenyl)-2-phenyl10–50 µg/mL
Anticancer (MCF-7)7,9-Dichloro-5-(2-methoxyphenyl)-2-phenylLow micromolar
NeuroprotectiveRelated pyrazolo derivativesNot specified

Properties

CAS No.

303095-30-9

Molecular Formula

C23H18Cl2N2O2

Molecular Weight

425.3 g/mol

IUPAC Name

7,9-dichloro-5-(2-methoxyphenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H18Cl2N2O2/c1-28-21-10-6-5-9-16(21)23-27-20(13-19(26-27)14-7-3-2-4-8-14)17-11-15(24)12-18(25)22(17)29-23/h2-12,20,23H,13H2,1H3

InChI Key

LKDWIBJAODAFFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC(=C5)Cl)Cl

Origin of Product

United States

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